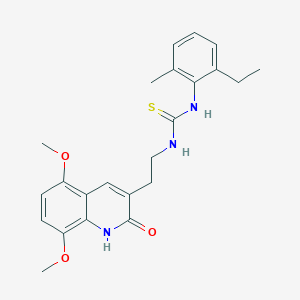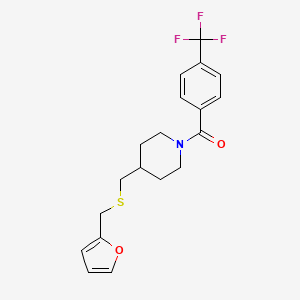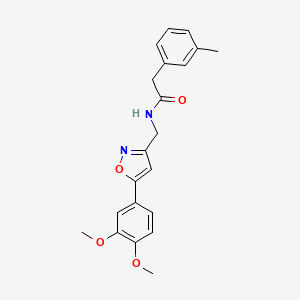![molecular formula C9H11F2NO2S B2366501 N-[1-(4-Fluorophenyl)ethyl]-N-methylsulfamoyl fluoride CAS No. 2411312-01-9](/img/structure/B2366501.png)
N-[1-(4-Fluorophenyl)ethyl]-N-methylsulfamoyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(4-Fluorophenyl)ethyl]-N-methylsulfamoyl fluoride is a chemical compound with the molecular formula C10H13FNO2S It is characterized by the presence of a fluorophenyl group, an ethyl group, a methylsulfamoyl group, and a fluoride atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-Fluorophenyl)ethyl]-N-methylsulfamoyl fluoride typically involves the reaction of 4-fluoroacetophenone with methylamine and sulfuryl fluoride. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine. The process can be summarized as follows:
Step 1: 4-Fluoroacetophenone is reacted with methylamine in the presence of a base to form N-[1-(4-Fluorophenyl)ethyl]-N-methylamine.
Step 2: The resulting amine is then treated with sulfuryl fluoride to introduce the sulfonyl fluoride group, yielding the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-(4-Fluorophenyl)ethyl]-N-methylsulfamoyl fluoride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonamides.
Reduction: Reduction reactions can convert the sulfonyl fluoride group to sulfonyl hydrides or sulfides.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines are commonly used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Nucleophilic substitution: Products include sulfonamides, sulfonate esters, and sulfonyl thiocyanates.
Oxidation: Products include sulfonic acids and sulfonamides.
Reduction: Products include sulfonyl hydrides and sulfides.
Applications De Recherche Scientifique
N-[1-(4-Fluorophenyl)ethyl]-N-methylsulfamoyl fluoride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of serine proteases.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions involving enzyme dysregulation.
Industry: It is used in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N-[1-(4-Fluorophenyl)ethyl]-N-methylsulfamoyl fluoride involves the inhibition of enzymes by forming a covalent bond with the active site serine residue. This covalent modification prevents the enzyme from catalyzing its substrate, thereby inhibiting its activity. The molecular targets include serine proteases and other enzymes with active site serine residues.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[1-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride
- N-[1-(4-Bromophenyl)ethyl]-N-methylsulfamoyl fluoride
- N-[1-(4-Methylphenyl)ethyl]-N-methylsulfamoyl fluoride
Uniqueness
N-[1-(4-Fluorophenyl)ethyl]-N-methylsulfamoyl fluoride is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine atom enhances the compound’s stability and reactivity, making it a valuable reagent in various chemical reactions and applications.
Propriétés
IUPAC Name |
N-[1-(4-fluorophenyl)ethyl]-N-methylsulfamoyl fluoride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO2S/c1-7(12(2)15(11,13)14)8-3-5-9(10)6-4-8/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOTAWQURURQIDD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)N(C)S(=O)(=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(3-Chlorophenyl)-3-[(1,2-dimethylindol-5-yl)methyl]urea](/img/structure/B2366418.png)

![2,2,9b-trimethyl-2,3-dihydro[1,3]thiazolo[2,3-a]isoindol-5(9bH)-one](/img/structure/B2366421.png)
![3-ethyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2366423.png)
![2-[5-(4-Fluorobenzoyl)thiophen-2-yl]acetonitrile](/img/structure/B2366424.png)
![N-(2-{3-[({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2366426.png)

![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2366429.png)
![N-(1-Cyanocyclopropyl)-2-[[4-(trifluoromethyl)phenyl]methyl]butanamide](/img/structure/B2366431.png)

![1-(4-chloro-2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2366436.png)
![3-(5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(thiophen-2-ylmethyl)propanamide](/img/structure/B2366437.png)
![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]indolizine-2-carboxamide](/img/structure/B2366438.png)
![2-((6-(4-chlorobenzyl)-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2366441.png)
